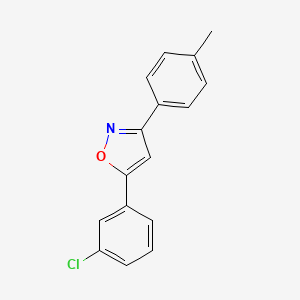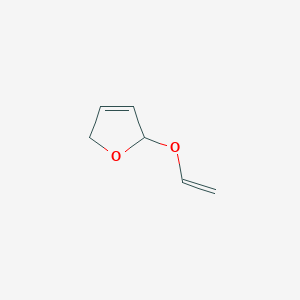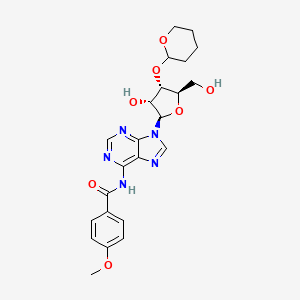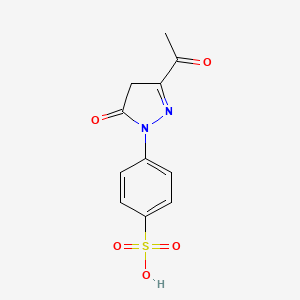
Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chlorophenyl)-3-(p-tolyl)isoxazole: is a heterocyclic compound that features an isoxazole ring substituted with a 3-chlorophenyl group and a p-tolyl group. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-3-(p-tolyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzonitrile with p-tolylhydroxylamine in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the isoxazole ring.
Industrial Production Methods
Industrial production of 5-(3-Chlorophenyl)-3-(p-tolyl)isoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Chlorophenyl)-3-(p-tolyl)isoxazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Chlorophenyl)-3-(p-tolyl)isoxazole: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-(3-Chlorophenyl)-3-(p-tolyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
5-(3-Chlorophenyl)-3-(p-tolyl)isoxazole: can be compared with other isoxazole derivatives, such as:
5-Phenyl-3-(p-tolyl)isoxazole: Lacks the chlorine substituent, which may affect its biological activity.
5-(3-Bromophenyl)-3-(p-tolyl)isoxazole: Contains a bromine substituent instead of chlorine, which can influence its reactivity and potency.
5-(3-Chlorophenyl)-3-(m-tolyl)isoxazole: Has a different position of the tolyl group, which can alter its chemical properties.
The presence of the 3-chlorophenyl group in 5-(3-Chlorophenyl)-3-(p-tolyl)isoxazole makes it unique and may contribute to its specific biological activities and reactivity.
Eigenschaften
CAS-Nummer |
76112-08-8 |
|---|---|
Molekularformel |
C16H12ClNO |
Molekulargewicht |
269.72 g/mol |
IUPAC-Name |
5-(3-chlorophenyl)-3-(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C16H12ClNO/c1-11-5-7-12(8-6-11)15-10-16(19-18-15)13-3-2-4-14(17)9-13/h2-10H,1H3 |
InChI-Schlüssel |
KNQSLBPOFOODGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)
![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)







![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)

![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)


